molecular formula C21H27N5O3 B2865717 N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034264-32-7

N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B2865717
CAS No.: 2034264-32-7
M. Wt: 397.479
InChI Key: GYFXYZYROUNCPW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine-carboxamide scaffold with a 2-ethoxyphenyl substituent. Its design integrates key pharmacophoric elements: the pyrazolo-pyridine moiety is associated with kinase inhibition and antiviral activity, while the piperazine-carboxamide group enhances solubility and target binding . The 2-ethoxyphenyl substituent may modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-2-29-19-9-4-3-8-17(19)22-21(28)25-13-11-24(12-14-25)20(27)18-15-16-7-5-6-10-26(16)23-18/h3-4,8-9,15H,2,5-7,10-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFXYZYROUNCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine moiety and a tetrahydropyrazolo-pyridine core. Its molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of 342.39 g/mol.

Antitumor Activity

Research indicates that pyrazole derivatives, including those related to the compound , exhibit significant antitumor properties. A study highlighted the efficacy of similar compounds against various cancer cell lines, particularly in inhibiting BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2EGFR inhibition
Compound BMDA-MB-23112.8BRAF inhibition
This compoundA549TBDTBD

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests potential use in treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundTBDTBD

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways : It likely interferes with signaling pathways that lead to inflammation.
  • Antimicrobial Mechanisms : The action against microbial cells may involve disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies

Recent case studies have illustrated the efficacy of related compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a pyrazole derivative showed a significant reduction in tumor size among patients with advanced melanoma.
  • Case Study 2 : Another study demonstrated the effectiveness of a similar compound in reducing inflammation markers in rheumatoid arthritis patients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural, synthetic, and physicochemical differences between the target compound and its analogs (Table 1).

Table 1. Comparative analysis of N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide and related compounds

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Biological Relevance (if reported) Reference
Target compound Tetrahydropyrazolo[1,5-a]pyridine 2-ethoxyphenyl, piperazine-carboxamide Not reported ~464 (estimated) Not explicitly stated
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) Tetrahydropyrazolo[1,5-a]pyrazine 3-methylfuran-2-carbonyl, ethyl ester Not reported 301.3 RSV polymerase inhibitor (IC₅₀ = 0.8 μM)
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) Piperazine-carboxamide 3,4-difluorobenzoyl, pyridinyl-acetamide 263–266 464.4 Not explicitly stated
2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2) Dihydropyrazolo[1,5-a]pyrazinone 2-ethoxyphenyl, methylsulfonylmethyl 228 377.4 Not explicitly stated
N-(Furan-2-ylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Dihydropyrazolo[1,5-a]pyrazine Furan-2-ylmethyl, 6-methyl Not reported 272.3 Not explicitly stated
Structural and Functional Differences
  • Core Heterocycles: The target compound’s tetrahydropyrazolo[1,5-a]pyridine core differs from dihydropyrazolo[1,5-a]pyrazinones (e.g., compound 2 in ) by saturation and ring size, which may influence conformational flexibility and target binding .
  • Bioactivity : Compound 29 () shares a tetrahydropyrazolo[1,5-a]pyrazine core and demonstrates antiviral activity against RSV, suggesting the target compound may have analogous applications .
Physicochemical Properties
  • Melting points for analogs range widely (e.g., 228°C for compound 2 vs. 263–266°C for 8c ), reflecting differences in crystallinity driven by substituent polarity and hydrogen-bonding capacity .

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